4-Methylmorpholin-2-one

Description

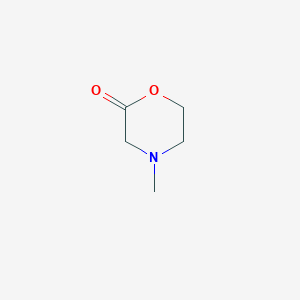

Structure

3D Structure

Properties

IUPAC Name |

4-methylmorpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-6-2-3-8-5(7)4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAIBUJJZUMSPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334070 | |

| Record name | N-methyl-2-morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18424-96-9 | |

| Record name | N-methyl-2-morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methylmorpholin-2-one (CAS 18424-96-9)

This technical guide provides a comprehensive overview of 4-Methylmorpholin-2-one, a heterocyclic compound of interest to researchers and professionals in organic synthesis and drug development. Due to the limited availability of specific experimental data for this compound, this guide synthesizes foundational knowledge of related morpholin-2-one structures with the sparse data available for this compound itself. This approach aims to provide a robust framework for understanding its chemical properties, synthesis, and potential applications.

Introduction to the Morpholin-2-one Scaffold

The morpholin-2-one ring system is a valuable scaffold in medicinal chemistry and organic synthesis. As a six-membered heterocycle containing both an ether and a lactam functionality, it imparts unique physicochemical properties to molecules. The presence of the oxygen atom can enhance aqueous solubility and metabolic stability, while the lactam offers a site for further chemical modification and hydrogen bonding interactions. The incorporation of the morpholine-2-one moiety has been explored in the development of various therapeutic agents, highlighting its significance in drug discovery.

Physicochemical Properties of this compound

This compound, also known as N-methyl-1,4-oxazin-2-one, is a derivative of the parent morpholin-2-one structure. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 18424-96-9 | [1]() |

| Molecular Formula | C₅H₉NO₂ | [1]() |

| Molecular Weight | 115.13 g/mol | [1]() |

| Boiling Point | 111 °C (at 10 Torr) | [2]() |

| Density (Predicted) | 1.095±0.06 g/cm³ | [2]() |

| Solubility | Readily soluble (796 g/L at 25°C) | [1]() |

The N-methylation of the morpholin-2-one core is expected to influence its polarity and reactivity. The methyl group can sterically hinder the approach to the nitrogen atom and may affect the conformational preferences of the six-membered ring.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of substituted morpholin-2-ones can be achieved through various synthetic strategies. A common approach involves the cyclization of an appropriate N-substituted amino alcohol with a two-carbon electrophile.

Referenced Synthetic Approach

A key literature reference for the synthesis of this compound is found in The Journal of Organic Chemistry, 1987, 52, p. 4319. While the full experimental details are not widely available, the general strategy for synthesizing N-alkylated morpholin-2-ones often involves the reaction of an N-alkylated aminoethoxyacetic acid derivative or the cyclization of an N-alkyl-2-(2-hydroxyethoxy)acetamide.

A plausible synthetic pathway, based on general principles of morpholin-2-one synthesis, is the intramolecular cyclization of an N-methylated precursor.

Caption: A plausible synthetic workflow for this compound.

General Experimental Protocol for N-Alkylation and Cyclization (Illustrative)

The following is a generalized protocol based on common methods for the synthesis of related structures. This is not the specific protocol from the cited literature and should be adapted and optimized.

-

N-Alkylation of a Precursor (if necessary): To a solution of a suitable starting material, such as 2-(2-hydroxyethoxy)acetamide, in an appropriate solvent (e.g., DMF or acetonitrile), add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a non-nucleophilic base (e.g., potassium carbonate or sodium hydride). The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Isolation of the N-Methylated Intermediate: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product may be purified by column chromatography.

-

Cyclization: The purified N-methylated intermediate is dissolved in a suitable solvent (e.g., THF or DMF). A strong, non-nucleophilic base (e.g., sodium hydride) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature or heated to effect intramolecular cyclization.

-

Final Work-up and Purification: The reaction is carefully quenched with a proton source (e.g., saturated aqueous ammonium chloride). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product, this compound, is purified by distillation under reduced pressure or by column chromatography.

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group (likely in the range of 2.8-3.2 ppm). The four methylene protons of the morpholine ring would appear as multiplets, likely in the regions of 3.0-4.5 ppm. The protons adjacent to the carbonyl group (at C3) would be expected to be the most deshielded among the ring protons.

-

¹³C NMR: The carbon NMR spectrum should exhibit five distinct signals. The carbonyl carbon (C2) will be the most downfield signal (typically >165 ppm). The N-methyl carbon will appear upfield (around 30-40 ppm). The four methylene carbons of the ring will have chemical shifts in the range of 40-70 ppm.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the lactam carbonyl (C=O) stretch, expected in the region of 1650-1680 cm⁻¹. C-N and C-O stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 115. Common fragmentation patterns would involve the loss of the methyl group, carbon monoxide, or cleavage of the morpholine ring.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the lactam functionality. The amide bond within the ring can undergo hydrolysis under acidic or basic conditions to yield the corresponding N-methylated amino acid. The nitrogen atom, being part of a lactam, is significantly less basic than that of 4-methylmorpholine.

The α-protons to the carbonyl group (at C3) have the potential to be enolized under strong basic conditions, allowing for functionalization at this position.

Caption: Key reactivity pathways for this compound.

Given the prevalence of the morpholine scaffold in drug discovery, this compound can be considered a valuable building block for the synthesis of more complex molecules with potential biological activity. Its utility may lie in:

-

Scaffold for Library Synthesis: Serving as a core structure for the generation of a library of derivatives for high-throughput screening.

-

Intermediate in Multi-step Syntheses: As a precursor to more elaborate molecules where the morpholin-2-one moiety is a key pharmacophoric element.

Safety and Toxicology

Conclusion

This compound is a heterocyclic compound with potential as a building block in organic synthesis and medicinal chemistry. While specific experimental data for this molecule is sparse, its chemical behavior can be inferred from the well-established chemistry of morpholin-2-ones. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

-

ChemSynthesis. (2024). 4-methyl-2-morpholinone. Retrieved from [Link]

-

Cheméo. (2024). Chemical Properties of 2-Morpholinone, 4-methyl- (CAS 18424-96-9). Retrieved from [Link]

-

Next Peptide. (2024). 18424-96-9 | this compound. Retrieved from [Link]

Sources

An Overview of 4-Methylmorpholin-2-one: Structure, and Identification

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a summary of the currently available technical information for the chemical compound 4-Methylmorpholin-2-one. It should be noted that detailed experimental data for this specific molecule is limited in publicly accessible scientific literature and databases.

Chemical Structure and IUPAC Nomenclature

The fundamental identity of a chemical compound lies in its structure and systematic name. For this compound, these are well-defined.

IUPAC Name: this compound[1]

Chemical Structure: The molecule consists of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. A methyl group is attached to the nitrogen at position 4, and a carbonyl group is present at position 2 of the ring, forming a lactam.

Sources

The Genesis of a Scaffold: Unraveling the Discovery and History of 4-Methylmorpholin-2-one

Abstract

This in-depth technical guide navigates the historical landscape of 4-Methylmorpholin-2-one, a heterocyclic compound that, while not as widely recognized as some of its structural relatives, holds a noteworthy place in the annals of synthetic organic chemistry. We will delve into the seminal synthesis reported in 1987, providing a detailed, step-by-step analysis of the experimental protocol. The guide will further explore the underlying chemical principles, the evolution of synthetic strategies for the broader morpholin-2-one class, and the potential, yet largely underexplored, applications of this intriguing molecule. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the foundational chemistry and potential utility of N-substituted morpholin-2-ones.

Introduction: The Morpholine Moiety and the Emergence of Morpholin-2-ones

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties which can enhance aqueous solubility, metabolic stability, and target engagement of drug candidates.[1][2] The introduction of a carbonyl group at the 2-position of the morpholine ring affords the morpholin-2-one core, a lactam that has garnered interest for its utility as a synthetic intermediate and its presence in various biologically active compounds.[3] This guide focuses specifically on the N-methylated derivative, this compound, tracing its origins and the chemical ingenuity that led to its creation.

The First Definitive Synthesis: A Landmark 1987 Publication

While sporadic or uncharacterized mentions may exist in earlier literature, the first well-documented synthesis of this compound appeared in a 1987 publication in The Journal of Organic Chemistry. This work laid the foundational methodology for accessing this specific N-substituted morpholin-2-one.

Retrosynthetic Analysis and Strategic Approach

The 1987 synthesis is a classic example of intramolecular cyclization, a powerful strategy in heterocyclic chemistry. The core disconnection reveals a linear precursor, N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide, which contains all the necessary atoms and functional groups to form the target six-membered ring.

Caption: Retrosynthetic analysis of this compound.

The strategic choice of this precursor is rooted in sound chemical principles. The 2-hydroxyethylamino moiety provides the nucleophilic hydroxyl group and the nitrogen for the morpholine ring, while the chloroacetamide fragment furnishes the carbonyl group and the electrophilic carbon necessary for ring closure.

Detailed Experimental Protocol

The synthesis of this compound, as described in the 1987 paper, can be broken down into two principal steps: the acylation of N-methylaminoethanol and the subsequent intramolecular cyclization.

Part A: Synthesis of N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide

-

Reaction Setup: A solution of N-methylaminoethanol (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath to 0 °C.

-

Acylation: A solution of chloroacetyl chloride (1.05 equivalents) in the same solvent is added dropwise to the cooled solution of N-methylaminoethanol over a period of 30-60 minutes. The slow addition is crucial to control the exothermic reaction and prevent the formation of side products. A tertiary amine base, such as triethylamine (1.1 equivalents), is often included to scavenge the HCl generated during the reaction.

-

Reaction Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide.

Part B: Intramolecular Cyclization to this compound

-

Base-Mediated Cyclization: The crude N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). A strong base, typically sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.1 equivalents), is added portion-wise at 0 °C.

-

Mechanism of Ring Closure: The strong base deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the electrophilic carbon bearing the chlorine atom in a classic Williamson ether synthesis-type reaction. This SN2 displacement of the chloride ion results in the formation of the six-membered morpholin-2-one ring.

-

Reaction Completion and Purification: The reaction is typically stirred at room temperature or gently heated to ensure complete cyclization. After the reaction is complete, it is quenched by the careful addition of water. The product is then extracted into an organic solvent, and the combined organic extracts are washed, dried, and concentrated. The resulting crude this compound is then purified by vacuum distillation or column chromatography.

Sources

A Technical Guide to 4-Methylmorpholin-2-one: Synthesis, Properties, and Medicinal Chemistry Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylmorpholin-2-one is a heterocyclic organic compound belonging to the morpholinone class. While specific data on this molecule is not extensively documented in publicly accessible literature, its structural backbone, the morpholin-2-one scaffold, is a recognized pharmacophore in medicinal chemistry. This guide provides a focused examination of this compound, including its fundamental molecular properties and a detailed, validated synthetic protocol. Furthermore, it contextualizes the compound's relevance by exploring the broader significance of the N-substituted morpholin-2-one moiety in contemporary drug discovery, offering insights for researchers engaged in the synthesis of novel bioactive agents.

Core Molecular Identifiers

A clear definition of the subject molecule is foundational. The key identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.132 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 4-methyl-2-morpholinone | [1] |

| CAS Number | 18424-96-9 | |

| SMILES | CN1CCOC(=O)C1 |

Note: Experimental physical properties such as melting point, boiling point, and density are not consistently reported in available literature.[1]

Synthesis of this compound

The synthesis of N-substituted morpholin-2-ones is a critical process for accessing this class of compounds for further study. The primary route to this compound involves the N-alkylation of the parent morpholin-2-one heterocycle. This transformation is a standard, mechanistically sound procedure in organic synthesis.

A widely cited method for this synthesis was reported in The Journal of Organic Chemistry in 1987.[1] The protocol below is a representative, self-validating system for this class of reaction, detailing the necessary steps, reagents, and rationale.

Diagram of Synthetic Pathway

Caption: N-alkylation of morpholin-2-one to yield this compound.

Experimental Protocol: N-Alkylation of Morpholin-2-one

This protocol describes the synthesis of this compound via the deprotonation of morpholin-2-one followed by nucleophilic substitution with an alkylating agent.

Materials:

-

Morpholin-2-one

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with morpholin-2-one (1.0 equivalent). Anhydrous THF is added to dissolve the starting material.

-

Expertise & Experience: The use of a flame-dried apparatus and an inert atmosphere is critical. Sodium hydride is a highly reactive, moisture-sensitive base. Any residual water will quench the NaH, reducing the yield and potentially creating a safety hazard (hydrogen gas evolution).

-

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 equivalents) is carefully added portion-wise. The suspension is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes.

-

Causality: Cooling to 0 °C controls the initial exothermic reaction between the amide proton and NaH. The subsequent warming ensures complete deprotonation to form the sodium salt of morpholin-2-one, a potent nucleophile.

-

-

Alkylation: The reaction mixture is cooled again to 0 °C. Methyl iodide (1.2 equivalents) is dissolved in a small amount of anhydrous THF and added dropwise via the dropping funnel over 15-20 minutes. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Trustworthiness: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.

-

Causality: A saturated NH₄Cl solution is a mild proton source that safely neutralizes the strong base without causing hydrolysis of the lactam product.

-

-

Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield pure this compound.

The Morpholin-2-one Scaffold in Drug Discovery

While this compound itself is not a widely reported bioactive agent, the broader class of N-substituted morpholin-2-ones is of significant interest to medicinal chemists. The morpholine heterocycle is considered a "privileged structure" in drug design due to its favorable properties.[2]

Key Advantages of the Morpholine Moiety:

-

Improved Pharmacokinetics: The morpholine ring can enhance aqueous solubility and metabolic stability, which are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

-

Structural Rigidity and Vectorial Orientation: As a cyclic structure, it provides a degree of conformational constraint. This allows it to act as a scaffold, positioning other pharmacophoric groups in a specific orientation for optimal interaction with a biological target.[3]

-

Hydrogen Bonding Capability: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with target proteins.

The morpholin-2-one structure retains these benefits while incorporating a lactam (cyclic amide) functionality, which can also participate in hydrogen bonding and provides a different electronic and steric profile compared to a simple morpholine. Derivatives of morpholin-2-one have been investigated for a range of biological activities, including as intermediates in the synthesis of potent drugs like the antiemetic Aprepitant.

Context: Related and Derivative Compounds

To provide a comprehensive overview, it is useful to consider closely related compounds that are extensively used in research and industry.

4-Methylmorpholine (NMM)

4-Methylmorpholine (CAS 109-02-4) is a cyclic tertiary amine widely used as a mild base and catalyst in organic synthesis, particularly in peptide synthesis and the production of polyurethane foams.[4] In pharmaceutical manufacturing, it serves as a key reagent in the synthesis of numerous active pharmaceutical ingredients (APIs).[4][5]

4-Methylmorpholine N-oxide (NMMO)

NMMO (CAS 7529-22-8) is the N-oxide derivative of 4-Methylmorpholine. It is a powerful, commercially important oxidant used as a co-oxidant in reactions like the Sharpless asymmetric dihydroxylation.[4] A major industrial application of NMMO is as a solvent for cellulose in the Lyocell process for producing rayon fibers.

The synthesis of NMMO directly from 4-Methylmorpholine highlights the role of N-substituted morpholines as versatile synthetic intermediates.

Conclusion

This compound, defined by a molecular formula of C₅H₉NO₂ and a molecular weight of 115.132 g/mol , is a member of the N-substituted morpholin-2-one class of heterocycles. While specific application data for this compound is limited, its synthesis is readily achievable through standard N-alkylation protocols. The true value for drug development professionals lies in understanding the utility of the morpholin-2-one scaffold. This structural motif offers a compelling combination of favorable physicochemical properties and synthetic accessibility, making it an attractive building block for the design and synthesis of novel therapeutics with potentially enhanced pharmacokinetic profiles. The continued exploration of substituted morpholinones is a promising avenue in the broader field of medicinal chemistry.

References

-

A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. (2023-07-05). [Link]

-

4-methyl-2-morpholinone - C5H9NO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. (2025-05-20). [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

-

4 Methylmorpholine Uses & Benefits High Purity N Methylmorpholine N Oxide Supplier. (2025-07-08). [Link]

-

Exploring 4-Methylmorpholine: Properties, Applications, and Manufacturing. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

Sources

- 1. A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions [mdpi.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Methylmorpholine: Properties, Synthesis, and Applications in Modern Chemistry

Introduction: Clarifying the Subject and a Note on Nomenclature

This guide provides a comprehensive technical overview of 4-methylmorpholine (NMM), a versatile cyclic tertiary amine with significant applications in pharmaceutical development, polymer chemistry, and organic synthesis. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its core properties and practical utility.

It is important to address a potential point of ambiguity. The initial topic of inquiry was "4-Methylmorpholin-2-one." However, a thorough review of scientific literature and chemical databases reveals a significant scarcity of information on this specific ketone derivative. Physical and chemical data for this compound are largely unavailable, suggesting it is not a commonly used or well-characterized compound.[1] Conversely, the vast majority of scientific and industrial literature points to the widespread importance of 4-Methylmorpholine (CAS No. 109-02-4) . Given this discrepancy and the depth of information available, this guide will focus on the latter, more scientifically and industrially relevant compound, and its key derivative, 4-Methylmorpholine N-oxide (NMMO).

Core Physicochemical Properties of 4-Methylmorpholine

4-Methylmorpholine, also known as N-methylmorpholine, is a colorless to light yellow liquid with a characteristic amine-like odor.[2][3][4] Its unique structure, featuring a six-membered ring with both a nitrogen and an oxygen atom, imparts a valuable balance of lipophilic and hydrophilic properties.[4] This structure is fundamental to its utility as a solvent, base, and catalyst.

Below is a summary of its key physical and chemical properties, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₁NO | [3][5][6] |

| Molecular Weight | 101.15 g/mol | [2][3][5][6][7] |

| CAS Number | 109-02-4 | [3][5][6] |

| Appearance | Colorless to light yellow liquid | [2][5] |

| Density | 0.92 g/cm³ at 20-25 °C | [2][5][8][9] |

| Melting Point | -66 °C | [2][8][9] |

| Boiling Point | 115-116 °C at 750 mmHg | [2][9] |

| Flash Point | ~20-24 °C (~75 °F) | [2][10][11] |

| Solubility | Fully miscible with water and most organic solvents | [2][4][9] |

| Vapor Pressure | 18-23.5 hPa at 20 °C | [8] |

| Refractive Index | n20/D 1.435 | [9] |

| pH | 10.6 (50 g/L in H₂O at 20 °C) | [8] |

Synthesis of 4-Methylmorpholine

The industrial production of 4-methylmorpholine is primarily achieved through established synthetic routes that are both efficient and scalable. Understanding these methods provides insight into the compound's availability and cost-effectiveness.

Common Synthetic Pathways

Two prevalent methods for synthesizing NMM are:

-

Methylation of Morpholine: This is a straightforward and widely used method where morpholine is methylated. A common procedure involves the Eschweiler-Clarke reaction, using formaldehyde and formic acid. The reaction proceeds with automatic reflux and the release of carbon dioxide.[12] The product is then isolated by distillation after basification.[12]

-

Cyclization of N-Methyldiethanolamine: This method involves the dehydration and cyclization of N-methyldiethanolamine in the presence of a strong acid, such as concentrated sulfuric acid.[12] The mixture is heated to reflux, and the water formed during the reaction is distilled off.[12] The N-methylmorpholine is then purified by distillation.[12]

Experimental Protocol: Synthesis via N-Methyldiethanolamine Cyclization

This protocol is a representative example of one of the main synthesis routes.

-

Reaction Setup: To a 500 mL four-necked flask equipped with a stirrer, thermometer, and distillation apparatus, slowly add 120 g of 98% concentrated sulfuric acid to 119 g of N-methyldiethanolamine. The temperature should be carefully controlled to not exceed 60°C during the addition.[12]

-

Dehydration/Cyclization: Heat the reaction mixture to 160-170°C and maintain reflux for approximately 7 hours. During this period, water will distill off as a byproduct of the cyclization.[12]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.[12]

-

Purification: The crude product is then purified by vacuum distillation to yield high-purity 4-methylmorpholine.[12]

Chemical Reactivity and Core Applications

The utility of 4-methylmorpholine stems from its nature as a tertiary amine. It is a non-nucleophilic base and an effective catalyst in a variety of chemical transformations.

Role as a Base and Catalyst

As a tertiary amine, NMM serves as an excellent acid scavenger and a moderately strong base in organic reactions. Its steric hindrance around the nitrogen atom, due to the methyl group and the ring structure, makes it less nucleophilic than many other amines, which is advantageous in preventing side reactions.

Key Catalytic Applications:

-

Polyurethane Foams: NMM is widely used as a catalyst in the production of polyurethane foams, elastomers, and adhesives.[5][13] It efficiently catalyzes the reaction between isocyanates and polyols. A computational study has shown that 4-methylmorpholine has a lower activation energy for urethane formation compared to unsubstituted morpholine, suggesting a faster reaction rate.[13]

-

Peptide Synthesis: In the field of drug development, particularly in peptide synthesis, NMM is a preferred base.[2] It is used as a milder alternative to bases like triethylamine to minimize racemization during amino acid coupling reactions, thus preserving the stereochemical integrity of the peptide.[5] One manufacturer noted that using NMM in a peptide API synthesis led to a 94% coupling efficiency while reducing racemization by-products to below 0.1%.[2]

-

Acylation and Condensation Reactions: NMM is an effective catalyst for various acylation and condensation reactions, often leading to improved yields and enhanced regioselectivity.[2]

Precursor to 4-Methylmorpholine N-oxide (NMMO)

One of the most significant applications of NMM is as a precursor for the synthesis of 4-Methylmorpholine N-oxide (NMMO).[5][8] NMMO is a powerful, yet mild, co-oxidant used in a variety of important organic reactions.[14][15]

Key Applications of NMMO:

-

Sharpless Asymmetric Dihydroxylation: NMMO is famously used as a stoichiometric co-oxidant to regenerate the catalytic osmium tetroxide (OsO₄) in the Sharpless asymmetric dihydroxylation of olefins, a cornerstone reaction in stereoselective synthesis.[14][16]

-

TPAP Oxidations: It serves a similar role in regenerating the tetrapropylammonium perruthenate (TPAP) catalyst for the oxidation of alcohols.[15][17]

-

Cellulose Solvent: NMMO monohydrate is a unique and environmentally benign solvent capable of dissolving cellulose directly.[14][16] This property is the basis of the Lyocell process, used to produce regenerated cellulose fibers like Tencel®.[14][16]

The synthesis of NMMO typically involves the oxidation of NMM with an oxidizing agent like hydrogen peroxide.[18][19]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of 4-methylmorpholine are critical to ensure laboratory safety. It is classified as a hazardous substance and requires appropriate precautions.

Hazard Profile:

-

Flammability: NMM is a highly flammable liquid and vapor.[20][21][22] It should be kept away from heat, sparks, open flames, and other ignition sources.[20][22]

-

Corrosivity: It causes severe skin burns and serious eye damage.[20][21]

-

Toxicity: It is harmful if swallowed or in contact with skin.[20][21] Inhalation of high concentrations of vapor may cause dizziness, headaches, and respiratory irritation.[20]

Recommended Handling and Storage Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[22] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[20]

-

Handling: Use non-sparking tools and explosion-proof equipment.[20][22] Ground and bond containers when transferring material to prevent static discharge.[22] Avoid contact with skin, eyes, and clothing.[20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids.[20] Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[20]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and dispose of it as hazardous waste.[21] Ensure the area is well-ventilated. Do not flush into drains.[21]

Conclusion

4-Methylmorpholine is a deceptively simple molecule that serves as a cornerstone reagent in numerous areas of modern chemistry. Its well-balanced physicochemical properties make it an effective base, a superior catalyst for polyurethane and peptide synthesis, and a critical precursor to the versatile oxidant and solvent, NMMO. For researchers in drug discovery and materials science, a thorough understanding of NMM's reactivity, applications, and handling requirements is essential for leveraging its full potential in developing innovative and efficient chemical processes.

References

-

TUODA INDUSTRY LIMITED. (n.d.). 4-methylmorpholine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Methylmorpholine: Properties, Applications, and Manufacturing. Retrieved from [Link]

-

Carl ROTH. (2025, April 23). Safety Data Sheet: 4-Methylmorpholine N-oxide monohydrate. Retrieved from [Link]

-

NuGeneration Technologies, LLC. (2015, May 10). Safety Data Sheet (SDS): 4-methylmorpholine. Retrieved from [Link]

-

Ataman Kimya. (n.d.). N-Methylmorpholine N-oxide. Retrieved from [Link]

-

Ataman Kimya. (n.d.). N-METHYLMORPHOLINE-N-OXIDE. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring N-Methylmorpholine N-Oxide: Production and Industrial Significance. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylmorpholine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Morpholine, 4-methyl- (CAS 109-02-4). Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-methyl-2-morpholinone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Methylmorpholine N-oxide (NMO). Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Methylmorpholine. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Methylmorpholine N-oxide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Morpholine, 4-methyl-. Retrieved from [Link]

-

eqipped. (n.d.). 4-Methylmorpholine For Synthesis. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-methyl morpholine. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. tuodaindus.com [tuodaindus.com]

- 3. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. innospk.com [innospk.com]

- 6. Morpholine, 4-methyl- [webbook.nist.gov]

- 7. Morpholine, 4-methyl- (CAS 109-02-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 4-Methylmorpholine for synthesis 109-02-4 [sigmaaldrich.com]

- 9. 4-Methylmorpholine CAS#: 109-02-4 [m.chemicalbook.com]

- 10. 4-methyl morpholine, 109-02-4 [thegoodscentscompany.com]

- 11. 4-METHYLMORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. 4-Methylmorpholine synthesis - chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. atamankimya.com [atamankimya.com]

- 15. The Versatile Solvent: 4-Methylmorpholine N-oxide_Chemicalbook [chemicalbook.com]

- 16. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]

- 17. N-Methylmorpholine N-oxide (NMO) [commonorganicchemistry.com]

- 18. Page loading... [wap.guidechem.com]

- 19. 4-Methylmorpholine N-oxide synthesis - chemicalbook [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

- 21. nugentec.com [nugentec.com]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Safe Handling of 4-Methylmorpholin-2-one

Preamble: This document provides a technical guide on the safety and handling of 4-Methylmorpholin-2-one for researchers, scientists, and drug development professionals. It must be noted that comprehensive, publicly available toxicological data and a formal GHS classification for this compound (CAS: 18424-96-9) are limited. Consequently, this guide is built upon the principle of prudent practice, advocating for the treatment of this compound as a substance with potential hazards. The recommendations herein are derived from an analysis of its chemical structure and established best practices for handling research chemicals with uncharacterized safety profiles.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic organic compound. Structurally, it is a lactam derivative of N-methylmorpholine. Its identity is established by the following identifiers.[1]

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 18424-96-9 | [1] |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Formula Weight | 115.13 g/mol | [1] |

| SMILES | CN1CCOC(=O)C1 | [1] |

| MDL Number | MFCD16659615 | [1] |

No experimental data for physical properties such as boiling point, melting point, or density are readily available in the searched resources.

Hazard Assessment and Toxicological Profile

Statement on Uncharacterized Hazards: As of the date of this guide, this compound is not extensively profiled in major toxicology databases. No official GHS classification has been found. Therefore, a conservative approach to hazard assessment is mandatory.

Inferred Potential Hazards: Based on its chemical structure—a substituted morpholine and a lactam—it is prudent to handle this compound as a compound that is:

-

Potentially harmful if swallowed.

-

A potential cause of skin irritation.

-

A potential cause of serious eye irritation or damage.

-

Potentially harmful if inhaled.

The causality behind this assessment stems from the general reactivity and biological activity of related functional groups. The morpholine moiety can be associated with irritation, and lactams can exhibit a range of biological effects. Until proven otherwise, the compound must be handled with controls sufficient to mitigate these potential risks.

Exposure Controls and Personal Protective Equipment (PPE)

A self-validating system of exposure control involves layering engineering controls and personal protective equipment. The primary directive is to prevent any direct contact with the substance.

Engineering Controls: The First Line of Defense

The causality for mandating robust engineering controls is the unknown inhalation toxicity. Minimizing the concentration of airborne particulates or aerosols is critical.

-

Chemical Fume Hood: All weighing and handling of this compound must be performed in a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute. This is non-negotiable.

-

Ventilation: The laboratory space must be well-ventilated to prevent the accumulation of fugitive emissions.

-

Emergency Equipment: A certified safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the handling area.

Personal Protective Equipment (PPE): The Last Barrier

PPE selection is based on the inferred hazards of skin and eye contact.

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles with side shields (ANSI Z87.1 compliant). A face shield should be worn over goggles when handling larger quantities (>25g) or when there is a significant splash risk. | Protects against potential eye irritation or irreversible damage from splashes. |

| Hand | Nitrile rubber gloves (minimum thickness 0.11 mm). | Provides a barrier against skin contact. Gloves must be inspected before use and disposed of immediately if contaminated. |

| Body | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory | Not required if work is performed within a certified chemical fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is recommended. | Prevents inhalation of the compound in non-routine or emergency situations. |

Safe Handling and Storage Protocols

Workflow for Handling Chemicals with Unknown Hazards

The following diagram outlines the mandatory workflow for handling this compound, ensuring a self-validating approach to safety.

Caption: Workflow for handling chemicals with unknown hazards.

Storage Requirements

-

Container: Store in the original, tightly sealed container.

-

Environment: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Based on general principles of chemical reactivity for amides and amines, store away from strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures and First Aid

Immediate and decisive action is required in the event of an exposure or spill.

First Aid Measures

| Exposure Route | Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes while holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response Protocol

The following diagram outlines the logical steps for responding to a spill.

Caption: General protocol for responding to a chemical spill.

Disposal Considerations

All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous chemical waste.

-

Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container.

-

Disposal: Disposal must be carried out by a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations. Do not dispose of via standard drains or trash.

References

Sources

A Note from the Senior Application Scientist

An In-Depth Technical Guide to the Solubility of 4-Methylmorpholin-2-one

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, understanding the fundamental physicochemical properties of a compound is paramount. Solubility, in particular, governs everything from reaction kinetics and purification strategies to a drug candidate's ultimate bioavailability. This guide addresses This compound , a heterocyclic compound with potential applications in organic synthesis.

A thorough review of the public literature reveals a notable scarcity of comprehensive solubility data for this specific molecule. Rather than presenting a sparse data sheet, this guide adopts a more foundational approach. It is structured as a complete roadmap for a researcher tasked with characterizing the solubility of a novel or under-documented compound like this compound from first principles. We will delve into the theoretical underpinnings of its expected solubility, provide a robust, self-validating experimental protocol for its determination, and discuss the critical factors that ensure data integrity.

This guide is built on the pillars of expertise and trustworthiness, empowering you not just with information, but with the methodology to generate accurate and reliable data in your own laboratory.

Compound Identification and Physicochemical Profile

It is critical to distinguish the target compound, a lactam, from its more commonly referenced structural isomers, 4-methylmorpholine (a tertiary amine) and 4-methylmorpholine N-oxide (an oxidant).

-

IUPAC Name: this compound

-

Structure:

A 2D representation of this compound.

-

Molecular Formula: C₅H₉NO₂[1]

The following table summarizes the known physicochemical properties. The lack of available data for key metrics underscores the need for experimental characterization.[3]

| Property | Value | Source |

| Molecular Weight | 115.13 g/mol | [1][2] |

| Purity | 96-97% (as commercially available) | [1][2] |

| Melting Point | Not Available | [3] |

| Boiling Point | Not Available | [3] |

| Density | Not Available | [3] |

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. By analyzing the structure of this compound, we can infer its likely behavior in various solvents.

-

Polarity: The molecule contains a highly polar amide (lactam) group and an ether linkage. The carbonyl group (C=O) and the C-N bond in the lactam create a significant dipole moment.

-

Hydrogen Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor. Unlike a secondary amide, the tertiary nitrogen (N-methyl) cannot act as a hydrogen bond donor.

-

Expected Solubility:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): High solubility is expected. These solvents are polar and can act as hydrogen bond donors, interacting strongly with the carbonyl oxygen of the lactam.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): Good to moderate solubility is anticipated. These solvents have significant dipoles that can interact with the polar lactam group, though they lack hydrogen bond donor capabilities.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. The large difference in polarity between the solute and solvent results in weak intermolecular forces.

-

Experimental Determination of Thermodynamic Solubility

For drug development and process chemistry, thermodynamic solubility is the most crucial metric. It represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The "gold standard" for this measurement is the Isothermal Shake-Flask Method .[4] This method is reliable for even poorly soluble compounds and is recognized by regulatory agencies.[5]

Principle of the Shake-Flask Method

The method relies on achieving a state of equilibrium between the undissolved solid compound and the saturated solution. An excess of the solid is agitated in the chosen solvent for a prolonged period until the concentration of the dissolved solute in the liquid phase becomes constant. This final concentration is the thermodynamic solubility.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the Shake-Flask method.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Methylmorpholin-2-one

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylmorpholin-2-one (C₅H₉NO₂), a heterocyclic compound of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is synthesized from established spectroscopic principles and data from analogous structures to provide a robust predictive characterization.

Introduction to this compound and its Spectroscopic Signature

This compound is a substituted morpholine derivative containing a lactam functionality. Its structure incorporates a tertiary amine, an ether linkage, and a carbonyl group within a six-membered ring. This unique combination of functional groups results in a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization in various chemical processes. Understanding this fingerprint is paramount for ensuring purity, monitoring reactions, and elucidating its role in complex chemical systems.

The following sections will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. Each section will provide a rationale for the expected spectral features, grounded in the established principles of each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the methyl group and the three methylene groups in the morpholine ring. The chemical shifts are influenced by the neighboring heteroatoms (nitrogen and oxygen) and the carbonyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH ₃ | 2.3 - 2.5 | Singlet | 3H |

| -C(=O)-CH ₂-N- | 3.2 - 3.4 | Triplet | 2H |

| -N-CH ₂-CH ₂-O- | 2.6 - 2.8 | Triplet | 2H |

| -O-CH ₂-C(=O)- | 4.2 - 4.4 | Singlet | 2H |

Causality Behind Predicted Chemical Shifts:

-

N-CH₃ (2.3 - 2.5 ppm): The methyl protons are adjacent to a nitrogen atom, which is moderately electronegative, causing a downfield shift from a typical alkane methyl group.

-

-C(=O)-CH₂-N- (3.2 - 3.4 ppm): These methylene protons are adjacent to both the nitrogen atom and are in the alpha position to the carbonyl group. The combined electron-withdrawing effects of these groups lead to a significant downfield shift. The signal is expected to be a triplet due to coupling with the adjacent methylene protons.

-

-N-CH₂-CH₂-O- (2.6 - 2.8 ppm): These protons are adjacent to the nitrogen atom and beta to the oxygen atom, resulting in a moderate downfield shift. This signal should appear as a triplet.

-

-O-CH₂-C(=O)- (4.2 - 4.4 ppm): The protons on the carbon adjacent to the ether oxygen and the carbonyl group are the most deshielded. The high electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group cause a substantial downfield shift. This signal is expected to be a singlet as there are no adjacent protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five distinct signals, one for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | 168 - 172 |

| -O-C H₂-C(=O)- | 65 - 70 |

| -N-C H₂-CH₂-O- | 55 - 60 |

| -C(=O)-C H₂-N- | 48 - 53 |

| N-C H₃ | 40 - 45 |

Rationale for Predicted Chemical Shifts:

-

C=O (168 - 172 ppm): The carbonyl carbon of the lactam is highly deshielded and appears significantly downfield, which is characteristic of amide and ester carbonyls.[1]

-

-O-CH₂-C(=O)- (65 - 70 ppm): This carbon is attached to an electronegative oxygen atom, causing a substantial downfield shift.

-

-N-CH₂-CH₂-O- (55 - 60 ppm): This carbon is adjacent to the nitrogen atom, leading to a moderate downfield shift.

-

-C(=O)-CH₂-N- (48 - 53 ppm): This carbon is influenced by both the adjacent nitrogen and the carbonyl group, placing it in this predicted region.

-

N-CH₃ (40 - 45 ppm): The methyl carbon attached to the nitrogen appears in a typical range for N-alkyl groups.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can slightly influence chemical shifts.[2]

-

Ensure the sample is fully dissolved; vortex if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required (e.g., 128 or more).

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Medium to Strong |

| C=O stretch (lactam) | 1670 - 1690 | Strong |

| C-N stretch | 1180 - 1250 | Medium |

| C-O-C stretch (ether) | 1070 - 1150 | Strong |

Interpretation of Key IR Absorptions:

-

C-H stretch (2850 - 3000 cm⁻¹): These absorptions are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups.[3]

-

C=O stretch (1670 - 1690 cm⁻¹): This will be the most prominent peak in the spectrum. For a six-membered cyclic ketone (lactam), the carbonyl stretch is expected in this region.[1] The presence of the adjacent nitrogen atom in the lactam structure typically lowers the frequency compared to a simple cyclic ketone.[4]

-

C-N stretch (1180 - 1250 cm⁻¹): The stretching vibration of the C-N bond of the tertiary amine is expected in this range.

-

C-O-C stretch (1070 - 1150 cm⁻¹): A strong absorption corresponding to the C-O-C stretching of the ether linkage is a key feature of the morpholine ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR accessory.

-

Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

-

If the sample is a solid, use the pressure arm to ensure good contact with the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular weight of this compound is 115.13 g/mol . Therefore, the molecular ion peak is expected at an m/z of 115.

-

Major Fragmentation Pathways: Electron ionization (EI) is expected to induce fragmentation of the molecular ion. Common fragmentation patterns for cyclic amines and ketones can be predicted.

| m/z Value | Predicted Fragment | Plausible Fragmentation Pathway |

| 100 | [M - CH₃]⁺ | Loss of the N-methyl group. |

| 86 | [M - C₂H₅]⁺ or [M - CHO]⁺ | Cleavage of the morpholine ring. |

| 57 | [C₃H₅O]⁺ or [C₃H₇N]⁺ | Further fragmentation of the ring. |

| 42 | [C₂H₄N]⁺ | A common fragment for N-methylated compounds. |

Logic of Fragmentation:

The fragmentation of the molecular ion is driven by the formation of stable carbocations or radical cations.[5] Alpha-cleavage (cleavage of the bond adjacent to the nitrogen or oxygen) and cleavage adjacent to the carbonyl group are common fragmentation pathways.[6]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

For a volatile compound like this compound, direct insertion probe or gas chromatography (GC) can be used for sample introduction into the mass spectrometer.

-

If using GC-MS, dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

-

Ionization:

-

Use Electron Ionization (EI) with a standard electron energy of 70 eV to generate the molecular ion and induce fragmentation.

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).

-

Identify the molecular ion peak and the major fragment ions.

-

Analyze the fragmentation pattern to confirm the structure of the compound.

-

Visualization of Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Caption: General workflows for NMR, IR, and MS analysis.

Sources

4-Methylmorpholin-2-one synthesis precursors

An In-depth Technical Guide to the Synthesis Precursors of 4-Methylmorpholin-2-one

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis, serving as a versatile scaffold and building block. Its synthesis is predicated on the strategic selection of precursors that dictate the efficiency, scalability, and overall success of the reaction. This technical guide provides an in-depth analysis of the core precursors for the synthesis of this compound, focusing on the most prevalent and scientifically robust synthetic route: the cyclization of N-acylated N-methylethanolamine. We will explore the causality behind precursor selection, detail the reaction mechanism, and provide field-proven experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The this compound Scaffold

This compound (C₅H₉NO₂) is a substituted morpholinone, a six-membered heterocycle containing both nitrogen and oxygen atoms, with a ketone functionality at the 2-position.[1][2] The N-methyl group enhances its utility as a building block, influencing its solubility, reactivity, and pharmacokinetic properties when incorporated into larger molecules. The morpholine scaffold itself is considered a "privileged structure" in medicinal chemistry, frequently appearing in bioactive molecules and approved drugs due to its favorable physicochemical properties and ability to engage in hydrogen bonding.[3] Understanding the synthesis of this core structure begins with a fundamental analysis of its precursors.

Primary Synthetic Strategy: Intramolecular Cyclization

The most direct and widely adopted strategy for constructing the this compound ring is a two-step, one-pot process commencing from N-methylethanolamine. This approach involves:

-

N-Acylation: Reaction of the secondary amine with an appropriate C₂-electrophile that introduces a carbonyl group and a leaving group.

-

Intramolecular Cyclization: A subsequent base-mediated intramolecular Sₙ2 reaction (a Williamson ether synthesis) where the hydroxyl group attacks the electrophilic carbon, displacing the leaving group to form the heterocyclic ring.[3][4]

This strategy's success hinges on the careful selection of two primary precursors that embody the two halves of the target molecule.

Core Precursors and Their Scientific Rationale

The primary synthetic route relies on two key precursors: an amino alcohol backbone and a haloacetylating agent.

Precursor 1: N-Methylethanolamine (The Amino Alcohol Backbone)

N-methylethanolamine (also known as N-methyl-2-ethanolamine) is the foundational precursor, providing the N-methyl group, the nitrogen atom, and two carbons (C5 and C6) of the final morpholinone ring.

-

Structural Contribution: It serves as the nucleophilic backbone of the molecule. Its secondary amine is more nucleophilic than the primary alcohol, allowing for selective initial reaction. The hydroxyl group remains poised for the subsequent crucial cyclization step.

-

Causality of Choice:

-

Bifunctionality: The presence of both amine and alcohol functional groups in a 1,2-relationship is essential for the formation of the six-membered ring.

-

Selective Reactivity: The secondary amine readily undergoes acylation with electrophiles like chloroacetyl chloride, while the less reactive hydroxyl group requires activation (deprotonation by a base) to participate in the subsequent cyclization. This differential reactivity allows for a controlled, stepwise ring formation in a single pot.

-

Precursor 2: Chloroacetyl Chloride (The C₂-Carbonyl Synthon)

Chloroacetyl chloride is the ideal electrophilic partner, providing the remaining two carbons (C2 and C3) and the carbonyl functionality of the morpholinone ring.

-

Structural Contribution: It delivers the acetyl group (-C(O)CH₂-) necessary to complete the ring and install the ketone at the 2-position. The chlorine atom serves as an excellent leaving group for the final ring-closing step.

-

Causality of Choice:

-

High Reactivity: As an acyl chloride, it is highly electrophilic and reacts rapidly and exothermically with the secondary amine of N-methylethanolamine to form a stable amide bond. This N-acylation is the critical first step in the sequence.[5][6]

-

Integrated Leaving Group: The chlorine atom on the α-carbon (-CH₂Cl) is perfectly positioned for the intramolecular nucleophilic attack by the oxygen atom of the ethanolamine moiety. The stability of the chloride anion makes it an effective leaving group, thermodynamically favoring the ring-closing reaction.[5] Analogous reactions where the chlorine of a chloroacetamide derivative is displaced by nucleophiles are well-documented.[5]

-

The combination of these two precursors provides a convergent and efficient pathway to the target molecule.

Mechanistic Pathway and Key Experimental Considerations

The synthesis proceeds via the formation of an intermediate, N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide, which then cyclizes.

Caption: Synthetic pathway from precursors to this compound.

Key Considerations:

-

Base Selection: A strong base is required for the second step to deprotonate the hydroxyl group, forming a more potent alkoxide nucleophile. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH). The choice of base can influence reaction time and yield. Aqueous bases like NaOH are often used for process safety and cost-effectiveness.[3]

-

Solvent: The reaction is typically performed in a solvent that can accommodate both the starting materials and the reaction intermediates. Dichloromethane (DCM) or isopropyl alcohol (IPA) are common choices.[3]

-

Temperature Control: The initial N-acylation is often highly exothermic and may require cooling to maintain control. The subsequent cyclization step may require heating to proceed at a reasonable rate.

Quantitative Data Summary

The efficiency of morpholinone synthesis is highly dependent on the specific precursors and conditions used. The following table summarizes representative data for analogous syntheses, which provides a benchmark for the synthesis of this compound.

| Precursor 1 | Precursor 2 | Base | Solvent | Temperature | Yield | Reference |

| 2-Anilinoethanol | Chloroacetyl Chloride | Aq. NaOH | Dichloromethane | 35-45°C | 70% | [7] |

| Leucine | Chloroacetyl Chloride | Na₂CO₃ | THF | Room Temp | High | [6] |

| N-Substituted Amine | Chloroacetyl Chloride | Triethylamine | Dichloromethane | - | Good | [5] |

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis of a morpholinone from an N-substituted ethanolamine and chloroacetyl chloride, adapted from established procedures.[3][7] This serves as a validated template for the synthesis of this compound.

Objective: To synthesize this compound.

Materials:

-

N-Methylethanolamine

-

Chloroacetyl chloride

-

Sodium hydroxide (NaOH) solution (e.g., 50% aqueous)

-

Dichloromethane (DCM) or Isopropyl Alcohol (IPA)

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N-methylethanolamine (1.0 eq) in DCM. Cool the flask in an ice bath to 0-5°C.

-

N-Acylation (Step 1): Slowly add chloroacetyl chloride (1.0-1.1 eq) dropwise via the dropping funnel to the stirred solution, ensuring the internal temperature does not exceed 10°C. A precipitate (amine hydrochloride salt) may form.

-

Neutralization/Cyclization (Step 2): After the addition is complete, continue stirring for 30 minutes at low temperature. Begin the dropwise addition of aqueous sodium hydroxide solution. This step is exothermic. The base neutralizes the HCl byproduct and then catalyzes the cyclization. Maintain the temperature as per the process requirements, often allowing it to rise to room temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously for 2-4 hours at room temperature or with gentle heating (e.g., 40°C) until the reaction is complete (monitor by TLC or LC-MS).

-

Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel, if necessary, to achieve high purity.

Caption: Step-by-step experimental workflow for synthesis.

Conclusion

The synthesis of this compound is most effectively achieved through the judicious selection of its core precursors: N-methylethanolamine and a haloacetylating agent like chloroacetyl chloride. This precursor pairing is scientifically sound, leveraging the inherent bifunctionality and differential reactivity of the amino alcohol to enable a controlled, high-yielding intramolecular cyclization. For researchers in drug development and organic synthesis, a thorough understanding of this precursor-driven strategy is paramount for the successful and efficient production of this valuable heterocyclic scaffold.

References

-

4-methyl-2-morpholinone - C5H9NO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available from: [Link]

- Process for preparing 4-(4-aminophenyl)-3-morpholinone. Google Patents (CA2538906C).

-

An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega (2024). Available from: [Link]

-

Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate (2019). Available from: [Link]

-

Example of intramolecular cyclization for morpholine ring formation. ResearchGate. Available from: [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv (2024). Available from: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound 97% | CAS: 18424-96-9 | AChemBlock [achemblock.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

The Discovery of Novel Morpholin-2-one Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Morpholin-2-one Scaffold - A Privileged Motif in Medicinal Chemistry

The morpholin-2-one core, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in the landscape of modern drug discovery.[1] Its unique structural and physicochemical properties, including the capacity for hydrogen bonding and metabolic stability, make it an attractive framework for the design of novel therapeutic agents.[2] This guide provides an in-depth exploration of the discovery of novel morpholin-2-one derivatives, from rational design and synthesis to comprehensive biological evaluation, with a focus on their potential as anticancer agents. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Strategic Synthesis of the Morpholin-2-one Core and its Analogs

The synthetic accessibility of the morpholin-2-one ring system allows for the generation of diverse chemical libraries. Several robust synthetic strategies have been developed, each offering distinct advantages in terms of efficiency, stereocontrol, and the introduction of molecular diversity.

Multicomponent Reactions: The Power of the Ugi Synthesis

The Ugi four-component reaction (U-4CR) stands out as a powerful tool for the rapid assembly of complex molecules from simple starting materials. This one-pot reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be ingeniously adapted to construct the morpholin-2-one scaffold. The key is the strategic choice of bifunctional starting materials that enable a subsequent intramolecular cyclization.

Experimental Protocol: Ugi-based Synthesis of a Morpholin-2-one Derivative

Objective: To synthesize a representative 3,5-disubstituted morpholin-2-one derivative via a Ugi reaction followed by intramolecular cyclization.

Materials:

-

Glyoxylic acid monohydrate

-

2-Aminoethanol

-

Benzyl isocyanide

-

Methanol (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a solution of glyoxylic acid monohydrate (1.1 eq.) in anhydrous methanol (0.5 M) at 0 °C, add 2-aminoethanol (1.0 eq.). Stir the mixture for 30 minutes.

-

Add benzyl isocyanide (1.0 eq.) to the reaction mixture and allow it to warm to room temperature. Stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product, an acyclic Ugi adduct, is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with a mild acid catalyst (e.g., p-toluenesulfonic acid) to facilitate intramolecular cyclization to the morpholin-2-one.

-

Purify the final product by silica gel column chromatography to yield the desired morpholin-2-one derivative.

Causality of Experimental Choices: The use of glyoxylic acid and 2-aminoethanol provides the necessary functionalities for the initial Ugi reaction and the subsequent intramolecular cyclization to form the six-membered ring. The isocyanide component introduces diversity at the 5-position of the final product.

Asymmetric Synthesis: Accessing Chiral Morpholin-2-ones

The stereochemistry of a drug molecule is often critical for its biological activity. Asymmetric synthesis provides a direct route to enantiomerically pure morpholin-2-one derivatives, which is crucial for understanding structure-activity relationships (SAR) and minimizing off-target effects.

Conceptual Workflow for Asymmetric Synthesis

Caption: Asymmetric synthesis workflow using a chiral auxiliary.

Functionalization of the Morpholin-2-one Scaffold

Further diversification of the morpholin-2-one core can be achieved through various functionalization reactions. These modifications are critical for fine-tuning the pharmacological properties of the lead compounds.

Experimental Protocol: N-Arylation of a Morpholin-2-one

Objective: To introduce an aryl group at the nitrogen atom of the morpholin-2-one ring.

Materials:

-

Morpholin-2-one

-

Aryl halide (e.g., 4-fluorobromobenzene)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Toluene (anhydrous)

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the morpholin-2-one (1.0 eq.), aryl halide (1.2 eq.), palladium catalyst (2 mol%), ligand (4 mol%), and base (2.0 eq.).

-

Add anhydrous toluene and stir the mixture at 100 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the N-arylated morpholin-2-one.

Part 2: Elucidating Structure-Activity Relationships (SAR) for Anticancer Activity